An In-depth Technical Guide to 3-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid: A Bifunctional Linker for Bioconjugation
An In-depth Technical Guide to 3-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid: A Bifunctional Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is a heterobifunctional crosslinking reagent. It belongs to the family of N-succinimidyl esters, which are widely utilized in biomedical research and drug development. This compound contains two key functional groups: a succinimide group and a carboxylic acid on a benzoic acid scaffold. The succinimide moiety provides reactivity towards primary amine groups, while the carboxylic acid offers a handle for further chemical modification or for altering the solubility and pharmacokinetic properties of the resulting conjugate.
The primary application of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid lies in its ability to covalently link molecules. It is particularly useful for the modification of proteins, peptides, and other biomolecules that possess accessible primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine residues. Its role as a linker is crucial in the construction of complex biomolecular architectures, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and surface-immobilized enzymes. The benzoic acid component of the molecule imparts rigidity to the linker, which can be advantageous in maintaining a defined distance and spatial orientation between the conjugated molecules.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is presented in the table below. These properties are essential for understanding its reactivity, solubility, and handling in experimental settings.[1]
| Property | Value |
| Molecular Formula | C₁₁H₉NO₄ |
| Molecular Weight | 219.19 g/mol |
| CAS Number | 60693-31-4 |
| Appearance | White powder |
| Purity | Typically ≥95% |
| Solubility | Soluble in organic solvents like DMSO, DMF |
| IUPAC Name | 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid |
Mechanism of Action: Amine-Reactive Crosslinking
The utility of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid as a bioconjugation reagent stems from the reactivity of the succinimide ring towards nucleophiles, particularly primary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the amine nitrogen attacks one of the carbonyl carbons of the succinimide ring. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is highly efficient and results in a very stable covalent linkage.
Caption: Reaction of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid with a primary amine.
Applications in Research and Development
The bifunctional nature of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid makes it a versatile tool in various scientific disciplines.
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Bioconjugation and Labeling: The most common application is the covalent modification of proteins, antibodies, and peptides. The succinimidyl group allows for the attachment of the benzoic acid moiety to these biomolecules. The carboxylic acid can then be used for further conjugation, for instance, to a solid support for immobilization, or to another molecule of interest.
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Drug Delivery and Development: In the field of drug delivery, this linker can be used in the synthesis of antibody-drug conjugates (ADCs). The linker connects the antibody to a cytotoxic drug. The stability of the amide bond formed is crucial for preventing premature drug release in circulation. While not a complete N-hydroxysuccinimide (NHS) ester itself for direct conjugation, its derivatives are. The core structure is relevant in the broader context of ADC linker technology. Some commercial suppliers suggest its use in "healing drugs".[2]
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Peptide Synthesis: 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid and its derivatives are also employed in peptide synthesis.[2] They can be used to introduce a benzoic acid group at a specific site in a peptide sequence, which can be useful for modifying the peptide's properties or for creating cyclic peptides.
Experimental Protocols
While a specific, detailed protocol for 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is not extensively published, a general protocol for protein modification using a related N-hydroxysuccinimide (NHS) ester of a benzoic acid derivative can be followed. The following is a representative workflow.
Objective: To conjugate an NHS-activated benzoic acid derivative to a primary amine-containing protein.
Materials:
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Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
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NHS-activated benzoic acid derivative (e.g., N-succinimidyl benzoate) dissolved in an organic solvent (e.g., DMSO or DMF)
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Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Purification column (e.g., size-exclusion chromatography)
Procedure:
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Protein Preparation: Prepare the protein solution at a known concentration in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).
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NHS Ester Solution Preparation: Immediately before use, dissolve the NHS-activated benzoic acid derivative in DMSO or DMF to a high concentration (e.g., 10-100 mM).
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Conjugation Reaction: Add a molar excess of the dissolved NHS ester to the protein solution. The exact molar ratio will depend on the protein and the desired degree of labeling and should be optimized. A common starting point is a 10- to 20-fold molar excess.
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Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. Gentle mixing is recommended.
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Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
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Purification: Remove the excess reagent and byproducts (e.g., N-hydroxysuccinimide) by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.
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Characterization: Analyze the purified protein conjugate to determine the degree of labeling, for example, by UV-Vis spectroscopy or mass spectrometry.
Caption: A general workflow for protein conjugation using an NHS ester.
Data Presentation
Quantitative data on the specific performance of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid in various applications is not widely available in peer-reviewed literature. However, for a related compound, 2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, a synthesis yield of 10% was reported when fusing anthranilic acid and methylsuccinic anhydride.[3] A more efficient, multi-step synthesis route for this related compound resulted in a quantitative yield in the final hydrogenation step.[3] For bioconjugation reactions involving NHS esters, conjugation efficiencies can vary widely depending on the specific reactants and conditions, but are often in the range of 40-60% or higher.
Conclusion
3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is a valuable bifunctional linker for researchers in biochemistry, drug development, and materials science. Its amine-reactive succinimide group allows for stable covalent attachment to a wide range of biomolecules, while the carboxylic acid provides a versatile point for further modification or for tuning the properties of the conjugate. While detailed application-specific data for this particular molecule is sparse, its structural similarity to other well-characterized NHS-containing linkers provides a strong basis for its utility in creating novel bioconjugates for therapeutic, diagnostic, and research applications. As with any crosslinking reagent, optimization of reaction conditions is crucial for achieving the desired outcome.
References
- 1. 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid | C11H9NO4 | CID 692331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(2,5-DIOXO-PYRROLIDIN-1-YL)-BENZOIC ACID, CasNo.60693-31-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
